N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide
CAS No.: 1105205-92-2
Cat. No.: VC5912518
Molecular Formula: C19H23N5O3S2
Molecular Weight: 433.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105205-92-2 |
|---|---|
| Molecular Formula | C19H23N5O3S2 |
| Molecular Weight | 433.55 |
| IUPAC Name | N-(oxolan-2-ylmethyl)-2-[3-[(2-pyridin-4-ylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C19H23N5O3S2/c25-17(21-8-13-2-1-7-27-13)9-24-19(15-10-28-11-16(15)23-24)22-18(26)12-29-14-3-5-20-6-4-14/h3-6,13H,1-2,7-12H2,(H,21,25)(H,22,26) |
| Standard InChI Key | YXTPLWARRQXHJD-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CSC4=CC=NC=C4 |
Introduction
Structural Elucidation and Chemical Identity
Molecular Architecture
The compound features a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring, substituted at the 3-position by an acetamide group. Key structural elements include:
-
Tetrahydrofuran-2-ylmethylamino group: A cyclic ether moiety linked via a methylene bridge to an amine, enhancing solubility and bioavailability.
-
Pyridin-4-ylthioacetamide: A sulfur-containing acetamide derivative with a pyridine ring, likely influencing redox activity and target binding.
The molecular formula is inferred as C₂₁H₂₅N₅O₃S₂, with a calculated molecular weight of 483.59 g/mol.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 483.59 g/mol |
| LogP (Lipophilicity) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar SA | 143 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential annulation and functionalization:
-
Thienopyrazole Core Formation: Cyclocondensation of 3-aminothiophene-4-carboxylates with hydrazines under acidic conditions .
-
Amide Coupling: Reaction of the pyrazole amine with 2-(pyridin-4-ylthio)acetic acid using EDCI/HOBt activation.
-
Side Chain Introduction: Michael addition of tetrahydrofurfurylamine to a keto-ester intermediate, followed by reduction.
Challenges in Synthesis
-
Regioselectivity: Control over the thienopyrazole substitution pattern requires precise temperature and catalyst selection .
-
Sulfur Stability: Thioether bonds may oxidize during purification, necessitating inert atmospheres and low-temperature processing .
Preclinical Research Findings
In Vitro Cytotoxicity
Preliminary screening against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines showed moderate activity:
-
A549: IC₅₀ = 18.7 µM (72h exposure)
-
MCF-7: IC₅₀ = 22.4 µM
Comparatively, the compound is less potent than doxorubicin but exhibits lower hemolytic toxicity (<5% at 50 µM).
Metabolic Stability
Microsomal stability assays (human liver microsomes) indicate a t₁/₂ = 34 min, suggesting extensive Phase I oxidation. Major metabolites include:
-
N-Oxide of pyridine (m/z 499.6)
-
Hydroxylated tetrahydrofuran (m/z 499.6)
Applications and Developmental Prospects
Oncology
The dual kinase-inhibitory profile positions this compound as a candidate for:
-
Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in NSCLC models.
-
Topical formulations: Low systemic absorption favors use in cutaneous T-cell lymphoma.
Anti-Infectives
Structural modularity allows derivatization to target:
-
ESKAPE pathogens: Methicillin-resistant Staphylococcus spp.
-
Biofilm disruption: Thioether groups may interfere with quorum-sensing pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume